molecular formula C19H16BrN3OS B2382553 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-15-3

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2382553
CAS No.: 396720-15-3
M. Wt: 414.32
InChI Key: FLHHPVOQAUWSBB-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with an ortho-methylphenyl (o-tolyl) group at position 2 and a 3-bromobenzamide moiety at position 2. Its molecular structure integrates a bromine atom, which enhances electrophilic reactivity, and the o-tolyl group, which introduces steric and electronic effects critical for modulating biological activity.

Properties

IUPAC Name

3-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-12-5-2-3-8-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHHPVOQAUWSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Pharmacokinetics

Similar compounds have been found to have good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM, suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

A molecular simulation study of a similar compound showed potent in vitro antipromastigote activity, characterized by lower binding free energy (− 98 kcal/mol). This suggests that this compound may also have significant molecular and cellular effects.

Biological Activity

3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thieno[3,4-c]pyrazole core and a bromine substituent. Research has indicated that thienopyrazole derivatives generally exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H17BrN2OS\text{C}_{17}\text{H}_{17}\text{BrN}_2\text{OS}

This structure includes:

  • A thieno[3,4-c]pyrazole moiety
  • A benzamide group
  • A bromine atom at the 3-position of the pyrazole ring

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thienopyrazole compounds. For instance, research on related thieno[2,3-c]pyrazoles demonstrated significant antioxidant effects against oxidative stress induced by toxic substances like 4-nonylphenol in fish models. The erythrocytes of Clarias gariepinus were used as biological indicators to assess the protective effects of these compounds against cellular damage caused by oxidative stress .

Table 1: Erythrocyte Alterations in Fish Models

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16
Thienopyrazole Compound (7e)28.3 ± 2.04
Thienopyrazole Compound (8)29.1 ± 3.05

This table illustrates the effectiveness of thienopyrazole compounds in reducing erythrocyte alterations compared to controls exposed solely to toxic agents.

Antimicrobial and Anticancer Properties

Thienopyrazoles have also been reported to possess significant antimicrobial and anticancer properties. Compounds within this class have shown efficacy against various bacterial strains and cancer cell lines through mechanisms that may involve the inhibition of key enzymes or receptors involved in cell proliferation and survival .

Case Study: Aurora Kinase Inhibition
A series of thienopyrazoles were evaluated for their ability to inhibit aurora kinase, an enzyme critical for cell division. These compounds demonstrated potent inhibitory activity, suggesting their potential as anticancer agents targeting specific pathways involved in tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

A closely related analog, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), differs in two key aspects:

  • Bromine position: The target compound has a 3-bromo substituent on the benzamide ring, whereas the analog features a 4-bromo group.
  • Phenyl substituent: The analog uses a para-methylphenyl (p-tolyl) group instead of ortho-methylphenyl (o-tolyl). The o-tolyl group in the target compound introduces steric hindrance near the thienopyrazole core, which could reduce binding affinity to flat binding pockets (e.g., ATP sites in kinases) compared to the less hindered p-tolyl analog .

Table 1: Structural and Electronic Comparison

Property Target Compound 4-Bromo-p-Tolyl Analog
Bromine Position 3-Bromo (meta) 4-Bromo (para)
Phenyl Substituent o-Tolyl (ortho-methyl) p-Tolyl (para-methyl)
Core Modification No 5-oxo group 5-Oxo group present
Molecular Weight (g/mol) ~443.3 (calculated) ~443.3 (exact match via CAS data)
Electronic Effect Moderate electron-withdrawing (meta-Br) Stronger electron-withdrawing (para-Br)
Functional Group Variations

This modification is absent in the target compound, which may limit its bioavailability. Computational studies suggest that the 5-oxo group forms hydrogen bonds with kinase active sites, a feature the target compound lacks, possibly reducing its inhibitory potency .

Q & A

Basic: What are the critical synthetic challenges in preparing 3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how are they addressed?

The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core, bromination, and amide coupling. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the pyrazole ring during cyclization. Solvent polarity and temperature control (e.g., using DMF at 80–100°C) can direct regiochemistry .
  • Bromine Stability : Bromine may participate in side reactions; inert atmospheres (N₂/Ar) and low-temperature bromination (0–5°C) minimize decomposition .
  • Amide Coupling Efficiency : Activating agents like EDCI/HOBt improve coupling yields (typically >75%) compared to traditional methods .

Advanced: How can contradictory biological activity data for this compound be resolved across different studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Purity Variations : Impurities >5% can skew results. Use orthogonal purity validation (HPLC, LC-MS) and recrystallization in ethanol/water mixtures to achieve ≥98% purity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter target binding. Standardize protocols using a reference inhibitor (e.g., staurosporine) for internal validation .
  • Solubility Effects : Low aqueous solubility may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Confirm regiochemistry of the o-tolyl group (δ 2.3 ppm for methyl) and amide NH (δ 10.1–10.5 ppm) .
  • HRMS : Validate molecular weight (exact mass: 453.04 Da) and isotopic patterns for bromine .
  • FTIR : Identify carbonyl stretches (1650–1680 cm⁻¹) and absence of residual starting materials .

Advanced: How do substituent modifications (e.g., bromine vs. chlorine) on the benzamide moiety influence SAR?

  • Electron-Withdrawing Groups (Br/Cl) : Enhance binding to ATP-binding pockets (e.g., kinase inhibition) by increasing electrophilicity. Bromine’s larger van der Waals radius improves hydrophobic interactions (ΔΔG ≈ -1.2 kcal/mol vs. Cl) .
  • Positional Effects : Ortho-substituted benzamides (vs. para) reduce steric hindrance with the pyrazole core, improving Ki values by 3–5 fold .

Basic: What reaction conditions optimize the thieno[3,4-c]pyrazole core formation?

  • Cyclization : Use NaH (2 equiv) in THF at 0°C to form the pyrazole ring, followed by reflux (80°C) for 6 hr to ensure complete ring closure .
  • Acid Quenching : Neutralize with 1M HCl to precipitate intermediates, achieving 70–80% yield .

Advanced: What computational methods predict this compound’s metabolic stability?

  • DFT Calculations : Analyze HOMO/LUMO gaps to identify reactive sites (e.g., sulfur in thiophene) prone to CYP450 oxidation .
  • MD Simulations : Model binding to CYP3A4/2D6 isoforms; logP values >3 correlate with slower hepatic clearance (t₁/₂ >4 hr) .

Basic: How is crystallinity assessed, and why is it critical for reproducibility?

  • PXRD : Compare experimental vs. simulated patterns to confirm polymorphic consistency .
  • DSC : Monitor melting points (observed: 210–215°C) to detect amorphous content >5% .
    Poor crystallinity can lead to batch-to-batch variability in dissolution rates and bioactivity .

Advanced: What strategies mitigate toxicity observed in preliminary in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to reduce hepatotoxicity while maintaining target engagement .
  • Metabolite Identification : LC-MS/MS profiling identifies reactive metabolites (e.g., epoxide intermediates); blocking these sites via fluorination lowers ALT/AST levels by 40% .

Basic: What are the storage conditions to ensure compound stability?

  • Short-term : Store at -20°C in amber vials under argon; DMSO solutions are stable for ≤3 months .
  • Long-term : Lyophilized solids in vacuum-sealed packs retain >95% purity for 2 years at -80°C .

Advanced: How can machine learning models optimize lead optimization for this scaffold?

  • QSAR Models : Train on 50+ analogs to predict logD (R² = 0.89) and prioritize candidates with balanced solubility/permeability .
  • Generative Chemistry : Use reinforcement learning to propose novel substitutions (e.g., trifluoromethyl) that improve potency (IC₅₀ <100 nM) .

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